

In vivo dosing and administration of OICR-9429 in mouse models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OICR11029

Cat. No.: B15603061

[Get Quote](#)

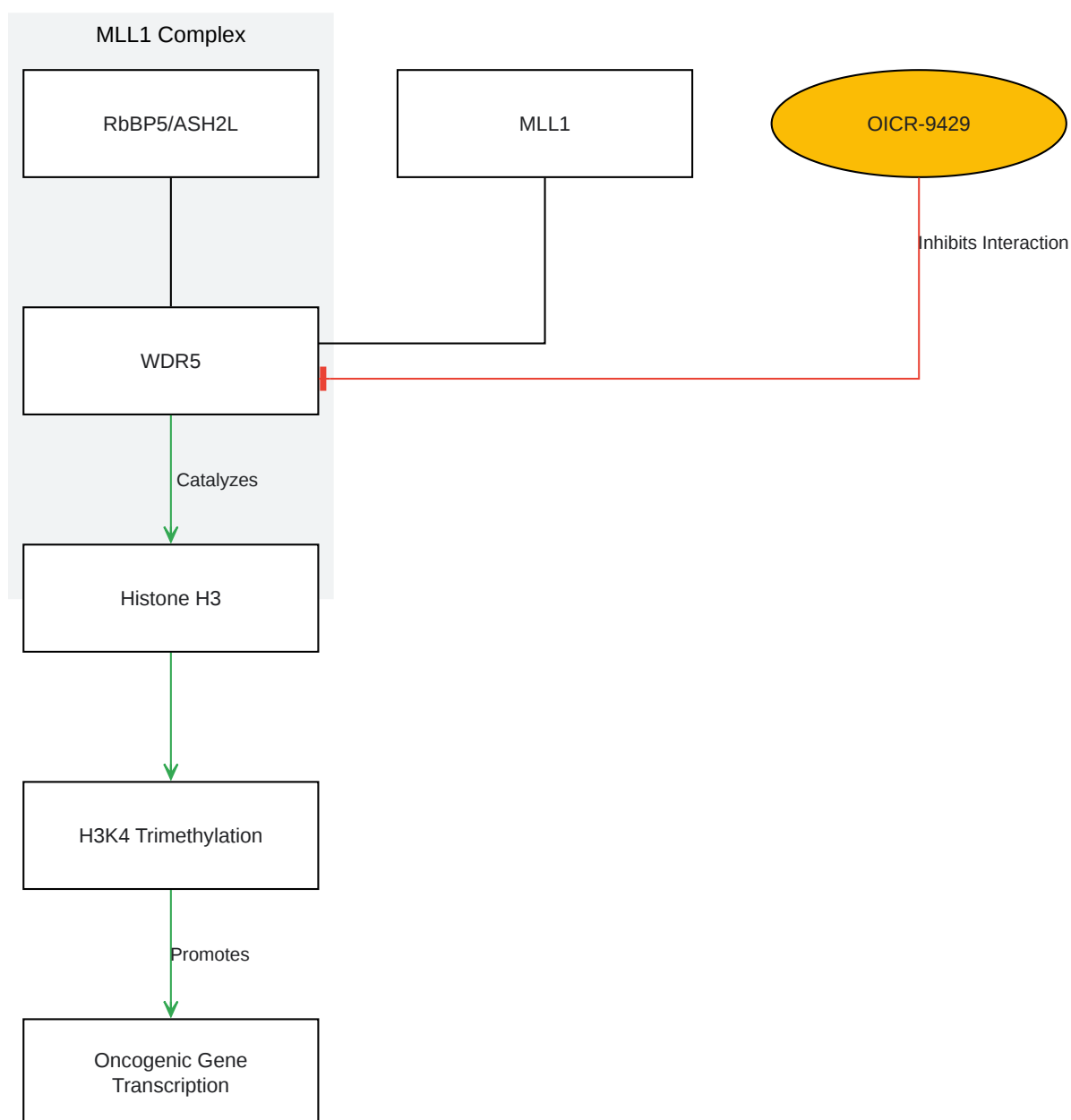
Application Notes: OICR-9429

Introduction

OICR-9429 is a potent and selective chemical probe that functions as a high-affinity antagonist of WD repeat-containing protein 5 (WDR5).[1][2] It competitively binds to the central peptide-binding pocket of WDR5, disrupting its crucial interaction with the Mixed-Lineage Leukemia 1 (MLL1) protein.[1][3][4] This inhibition prevents the assembly and function of the MLL1 histone methyltransferase complex, leading to the suppression of histone H3 lysine 4 trimethylation (H3K4me3).[1][5] Due to its role in regulating gene transcription, the WDR5-MLL1 axis is a key therapeutic target in various cancers. OICR-9429 has demonstrated anti-tumor effects in preclinical models of bladder, ovarian, prostate, and colon cancer, as well as acute myeloid leukemia (AML).[1][3][6][7] It has been shown to suppress tumor proliferation, enhance apoptosis, and increase sensitivity to conventional chemotherapeutic agents like cisplatin.[5][8]

Mechanism of Action

OICR-9429 targets the WDR5 protein, a core component of the MLL/SET1 family of histone methyltransferase complexes. WDR5 acts as a scaffolding protein, essential for the integrity and catalytic activity of the complex which methylates H3K4. By occupying the MLL binding pocket on WDR5, OICR-9429 prevents the recruitment of MLL1, thereby inhibiting H3K4me3 at target gene promoters and altering gene expression programs that drive oncogenesis.[3][9][10]



[Click to download full resolution via product page](#)

Caption: Mechanism of OICR-9429 action on the WDR5-MLL1 signaling pathway.

In Vivo Dosing and Efficacy Summary

Quantitative data from various in vivo studies using OICR-9429 in mouse models are summarized below. The compound is typically administered via intraperitoneal injection.

Mouse Model	Cancer/Disease Type	OICR-9429 Dosage	Administration Route	Key Findings
Xenograft (UM-UC-3 cells)	Bladder Cancer	60 mg/kg	Intraperitoneal (i.p.)	Suppressed tumor growth as a single agent.[8]
Xenograft (UM-UC-3 cells)	Bladder Cancer	30 mg/kg (in combination with Cisplatin 2.5 mg/kg)	Intraperitoneal (i.p.)	Enhanced tumor sensitivity to cisplatin and significantly slowed tumor growth.[1][8]
Patient-Derived Xenograft (PDX)	Ovarian Cancer	3 mg/kg (in combination with Topotecan or Cisplatin)	Intraperitoneal (i.p.)	Enhanced the efficacy of genotoxic chemotherapeutics.[6]
Angiotensin II-induced model	Cardiac Fibrosis	3 mg/kg	Intraperitoneal (i.p.)	Significantly reduced cardiac fibrosis.[6]
AML Model	Acute Myeloid Leukemia (C/EBP α -mutant)	Not specified in detail, but effective	Not specified in detail	Selectively inhibited proliferation and induced differentiation in p30-expressing AML cells.[3]

Experimental Protocols

Protocol 1: Preparation of OICR-9429 for In Vivo Administration

This protocol describes the preparation of a dosing solution for intraperitoneal injection in mice, based on a commonly used vehicle formulation.^[5]

Materials:

- OICR-9429 powder
- Dimethyl sulfoxide (DMSO), fresh
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile ddH₂O (double-distilled water) or saline
- Sterile microcentrifuge tubes and syringes

Procedure:

- **Prepare Stock Solution:** Prepare a concentrated stock solution of OICR-9429 in DMSO (e.g., 100 mg/mL).^[5] Ensure the powder is fully dissolved. Note: Moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality DMSO.^[5]
- **Vehicle Preparation (Example for a 1 mL final working solution):** a. In a sterile tube, add 400 µL of PEG300. b. Add the required volume of the OICR-9429 DMSO stock solution to the PEG300. For a final concentration of 5 mg/mL, add 50 µL of the 100 mg/mL stock. Mix until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix until clear. d. Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly.
- **Final Checks:** The final solution should be clear. This formulation results in a vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.^[5]
- **Administration:** It is highly recommended to prepare the working solution fresh on the day of use for optimal results.^[1] Administer the solution to mice via intraperitoneal (i.p.) injection at the desired dosage.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol provides a general workflow for evaluating the anti-tumor efficacy of OICR-9429 in a subcutaneous xenograft mouse model.[\[8\]](#)

Materials:

- Cancer cell line (e.g., UM-UC-3 bladder cancer cells)[\[8\]](#)
- 6-8 week old immunodeficient mice (e.g., BALB/c nude mice)[\[5\]](#)
- Standard cell culture media and reagents
- Matrigel (optional)
- Prepared OICR-9429 dosing solution (Protocol 1)
- Vehicle control solution (prepared identically to Protocol 1 but without OICR-9429)
- Calipers for tumor measurement
- Animal housing and monitoring equipment

Procedure:

- **Cell Preparation:** Culture cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend at a concentration of 3×10^7 cells/mL in sterile PBS or a PBS/Matrigel mixture.[\[8\]](#)
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension (containing 3×10^6 cells) into the right flank of each mouse.[\[8\]](#)
- **Tumor Growth and Grouping:** Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice into treatment groups (e.g., Vehicle Control, OICR-9429 30 mg/kg, OICR-9429 60 mg/kg).[\[8\]](#)
- **Drug Administration:** Administer OICR-9429 or vehicle control via intraperitoneal injection according to the predetermined schedule (e.g., daily, every other day).

- Monitoring: a. Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: $(\text{Length} \times \text{Width}^2)/2$. b. Monitor animal body weight and overall health status throughout the study.
- Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
- Analysis: At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., Western blot for H3K4me3 levels, immunohistochemistry).^{[1][6]} Compare tumor growth curves and final tumor weights between treatment groups.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBP α N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- To cite this document: BenchChem. [In vivo dosing and administration of OICR-9429 in mouse models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603061#in-vivo-dosing-and-administration-of-oicr-9429-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com